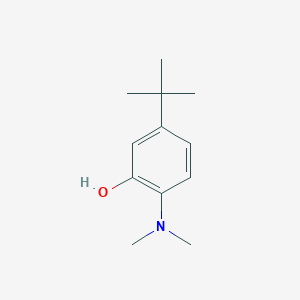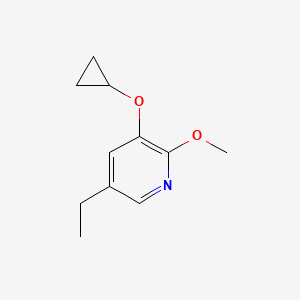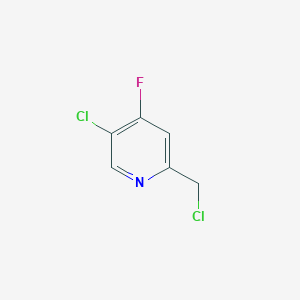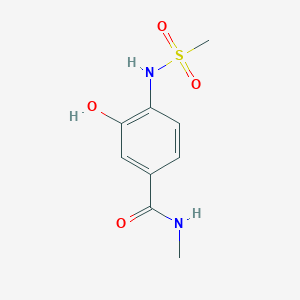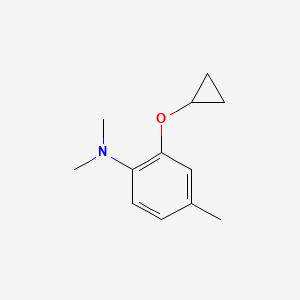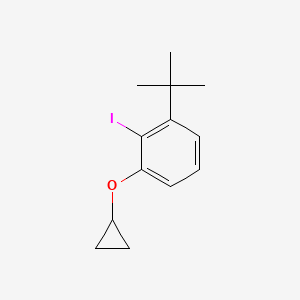
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-iodobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of a tert-butyl-substituted benzene derivative with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of the iodine atom can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce phenolic or quinone compounds.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of the iodine atom allows for the formation of reactive intermediates that can participate in various chemical reactions. The tert-butyl and cyclopropoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene can be compared with other similar compounds, such as:
1-Tert-butyl-2-cyclopropoxy-3-iodobenzene: This compound has a similar structure but with the positions of the tert-butyl and cyclopropoxy groups swapped.
1-Tert-butyl-3-cyclopropoxy-4-iodobenzene: This compound has the iodine atom at a different position on the benzene ring.
1-Tert-butyl-3-cyclopropoxy-2-bromobenzene: This compound has a bromine atom instead of an iodine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H17IO |
|---|---|
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
1-tert-butyl-3-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C13H17IO/c1-13(2,3)10-5-4-6-11(12(10)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
ZTIBAAZVWOODBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



